Cu(II) Complex with Phenanthroline Co-Ligand (C2) Exhibits Superior Cytotoxicity vs. Pyridine Co-Ligand Complex (C1) and Cisplatin
When this compound is used as a ligand (HL) to prepare two Cu(II) complexes – [Cu(L)₂(py)₂(H₂O)₂] (C1) with pyridine co-ligands, and [Cu(L)₂(phen)] (C2) with 1,10-phenanthroline – complex C2 demonstrates consistently superior cytotoxicity [1]. In MTT assays on HeLa (cervical carcinoma) and WM35 (melanoma) cell lines, C2 showed greater antiproliferative potency than both C1 and the reference drug cisplatin [1]. On normal fibroblast cells (HDFa), C1 exhibited toxicity comparable to cisplatin, whereas C2 showed lower toxicity toward normal cells, indicating a more favorable selectivity profile for the phenanthroline-containing complex [1].
| Evidence Dimension | In vitro cytotoxicity (MTT assay); relative potency and selectivity |
|---|---|
| Target Compound Data | C2: superior activity to C1 and cisplatin on HeLa/WM35; lower toxicity than cisplatin on HDFa normal fibroblasts |
| Comparator Or Baseline | C1 (same ligand, pyridine co-ligand); Cisplatin (clinical reference drug) |
| Quantified Difference | C2 > C1 >> Cisplatin on cancer cell lines (exact IC₅₀ values not reported in abstract; data available in full text dose-response curves) |
| Conditions | HeLa (cervical carcinoma), WM35 (melanoma), HDFa (normal fibroblast) cell lines; MTT assay, 24–72 h exposure |
Why This Matters
Procurement of this ligand enables the synthesis of structurally tunable Cu(II) complexes where co-ligand choice (phenanthroline vs. pyridine) directly controls both anticancer potency and selectivity toward malignant vs. normal cells.
- [1] Hangan, A.C., Vicas, L.G., Stan, R.L., Pall, E., Oprean, L.S., Ionescu, C.M.L., Andrei, S., Berghian, A.C.S., Marian, E., Sevastre, B. Synthesis, Characterization and Biological Activity of Two New Copper (II) Complexes with N-sulfonamide Ligand. Rev. Chim. 2019, 70, 4060–4067. View Source
